N-(2,5-dimethoxyphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the 2,5-dimethoxyphenyl group and the thiadiazole ring in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of N-(2,5-dimethoxyphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 2,5-dimethoxyaniline with ethyl isothiocyanate to form an intermediate, which is then cyclized to produce the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(2,5-dimethoxyphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles like halides or amines.
Cyclization: The thiadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its anticancer activity could be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N-(2,5-dimethoxyphenyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives such as:
N-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: Similar in structure but with a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
N-(2,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide:
N-(2,5-dimethoxyphenyl)-4-chloro-1,2,3-thiadiazole-5-carboxamide: The chloro group can introduce different reactivity patterns and biological effects.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-ethylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-4-9-12(20-16-15-9)13(17)14-10-7-8(18-2)5-6-11(10)19-3/h5-7H,4H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYAUPAGSLQVGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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